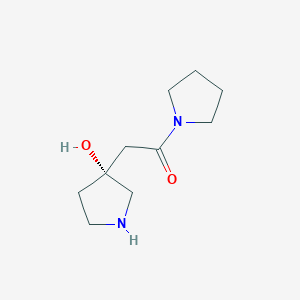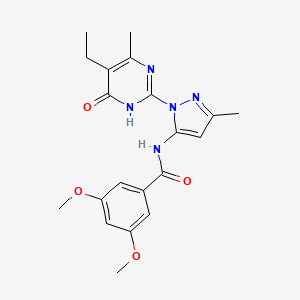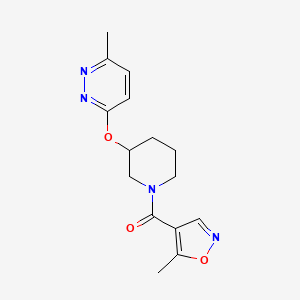
2-(3-Hydroxypyrrolidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxypyrrolidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound also known as Hydroxyphenylpyrrolidinyl ketone (HPPK). It is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry. In
Wirkmechanismus
The mechanism of action of HPPK is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. It is thought to do this by binding to the active site of these enzymes, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
HPPK has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to have antioxidant properties. It has also been shown to have a positive effect on cognitive function, improving memory and learning ability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HPPK in lab experiments is that it is a synthetic compound, meaning that it can be easily produced in large quantities. This makes it a cost-effective option for researchers. However, one limitation of using HPPK is that its mechanism of action is not fully understood, which can make it difficult to design experiments that effectively test its properties.
Zukünftige Richtungen
There are a number of potential future directions for research on HPPK. One area of interest is in the development of new anti-inflammatory drugs based on HPPK. Another potential area of research is in the development of new cancer treatments that target the enzymes inhibited by HPPK. Additionally, further research is needed to fully understand the mechanism of action of HPPK and how it can be used to improve cognitive function.
Synthesemethoden
HPPK can be synthesized by reacting 3-hydroxypyrrolidine with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization. The overall yield of this synthesis method is approximately 70%.
Wissenschaftliche Forschungsanwendungen
HPPK has been studied extensively for its potential applications in various fields of science. One of the most promising areas of research is in the field of medicine. HPPK has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and other inflammatory diseases. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-[(3R)-3-hydroxypyrrolidin-3-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-9(12-5-1-2-6-12)7-10(14)3-4-11-8-10/h11,14H,1-8H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEOAWRDRJVSCX-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2(CCNC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)C[C@@]2(CCNC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxypyrrolidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648303.png)
![N-[(2,5-dibromophenyl)methyl]but-2-ynamide](/img/structure/B2648304.png)
![4'-Cyano[1,1'-biphenyl]-4-yl acetate](/img/structure/B2648306.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2648308.png)
![7-acetyl-3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2648309.png)
![N-[(2-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2648310.png)
![6-Benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648311.png)


![Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2648316.png)

![7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2648320.png)